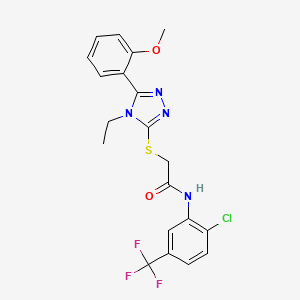

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with ethyl and 2-methoxyphenyl groups. This structural framework is common in pharmacologically active compounds, particularly those targeting enzyme inhibition or receptor modulation .

The compound’s design leverages the 1,2,4-triazole scaffold, known for its metabolic stability and hydrogen-bonding capacity, which is critical for interactions with biological targets.

Properties

Molecular Formula |

C20H18ClF3N4O2S |

|---|---|

Molecular Weight |

470.9 g/mol |

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C20H18ClF3N4O2S/c1-3-28-18(13-6-4-5-7-16(13)30-2)26-27-19(28)31-11-17(29)25-15-10-12(20(22,23)24)8-9-14(15)21/h4-10H,3,11H2,1-2H3,(H,25,29) |

InChI Key |

RYKCPCJJDURNDB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3OC |

Origin of Product |

United States |

Biological Activity

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H18ClF4N5OS |

| Molecular Weight | 487.90 g/mol |

| CAS Number | 333423-33-9 |

| Chemical Structure | Chemical Structure |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of triazole have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in cancer progression.

The proposed mechanism involves the inhibition of specific kinases and enzymes that are crucial for cancer cell proliferation. For example, studies have demonstrated that triazole derivatives can inhibit MIF2 tautomerase activity, which is linked to cancer cell growth and survival .

Antimicrobial Activity

In addition to anticancer properties, compounds within the triazole class have demonstrated antimicrobial activity. Some studies have reported that similar compounds exhibit significant inhibitory effects against Mycobacterium tuberculosis and other pathogens, suggesting potential applications in treating infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy. Research has shown that modifications in the triazole ring or substituents can significantly alter biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances potency against certain targets .

Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a related compound in human colon cancer (HCT116) cells. The compound demonstrated a high relative potency with an IC50 value of 4.36 μM, indicating strong inhibitory effects compared to doxorubicin .

Study 2: Antitubercular Activity

Another investigation focused on the antitubercular properties of triazole derivatives. Compounds were screened against Mycobacterium tuberculosis H37Rv, revealing some derivatives with over 80% inhibition compared to rifampicin as a reference drug .

Comparison with Similar Compounds

Key Observations:

Triazole Substituents :

- Pyridinyl (e.g., pyridin-2-yl or pyridin-3-yl) groups enhance receptor binding, as seen in VUAA-1 and OLC-12, which activate insect odorant receptors .

- Heterocyclic substituents like thiophen-2-yl () or furan-2-yl () correlate with anti-inflammatory activity, likely due to improved solubility and π-π interactions.

- The 2-methoxyphenyl group in the target compound may confer selectivity for mammalian enzymes over microbial targets, as methoxy groups often reduce cytotoxicity .

Acetamide Substituents: Halogenated phenyl groups (e.g., 2-chloro-5-trifluoromethylphenyl) increase lipophilicity and metabolic stability, critical for prolonged bioactivity . Fluorinated derivatives (e.g., 4-fluorophenyl in ) show enhanced anti-exudative effects compared to non-fluorinated analogues, likely due to improved membrane permeability .

Pharmacological and Biochemical Comparisons

Anti-Exudative Activity :

Derivatives with 4-ethyl-5-(heteroaryl)triazole-thioacetamide scaffolds, such as 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide, exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg vs. 10 mg/kg test compound) . The target compound’s 2-methoxyphenyl group may further modulate COX-2 inhibition, though experimental data is lacking.- Insect Olfaction Modulation: Pyridinyl-substituted triazoles (e.g., VUAA-1) act as Orco agonists, with EC50 values in the micromolar range.

- Antiparasitic Potential: Chlorinated acetamide derivatives, such as N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, share structural motifs with fipronil, a GABA receptor antagonist. The target compound’s trifluoromethyl group may enhance binding to similar targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.